Nuclease Resistance vs DNA and RNA
TNA oligonucleotides synthesized using TNA phosphoramidites exhibit exceptional resistance to nuclease degradation. In a direct head-to-head comparison, TNA strands remained completely undigested after 7 days of incubation in 50% human serum at 37°C, whereas natural DNA has a half-life of only 30.8 minutes and mRNA has a half-life of 1–2 minutes under comparable conditions [1][2][3]. Additionally, TNA is stable against snake venom phosphodiesterase (a highly active 3′ exonuclease) and protects internal DNA residues from nuclease digestion when used in chimeric constructs [1].
| Evidence Dimension | Stability in 50% human serum at 37°C |
|---|---|
| Target Compound Data | TNA oligonucleotide: Undigested after 7 days |
| Comparator Or Baseline | DNA: half-life 30.8 min; RNA (mRNA): half-life ≈1–2 min |
| Quantified Difference | TNA remains intact >300-fold longer than DNA (7 days vs. 30.8 min) and >5000-fold longer than RNA |
| Conditions | 50% human serum, 37°C, pH 7.4 |
Why This Matters
This quantifiable stability advantage directly enables in vivo aptamer therapeutics, long-term diagnostic probe functionality, and robust biological assays where DNA/RNA fail, justifying the selection of TNA building blocks for nuclease-prone applications.
- [1] Culbertson, M. C., et al. (2016). Evaluating TNA stability under simulated physiological conditions. Bioorganic & Medicinal Chemistry Letters, 26(10), 2418-2421. View Source
- [2] Liu, Y., et al. (2016). Evaluation and comparison of in vitro degradation kinetics of DNA in serum, urine and saliva: A qualitative study. DNA half-life in serum: 30.8 min at 37°C. View Source
- [3] O'Brien, J., et al. (2020). Fluorescence-Based Quantification of Messenger RNA and Plasmid DNA Decay Kinetics. mRNA half-life: ≈1–2 min. View Source
